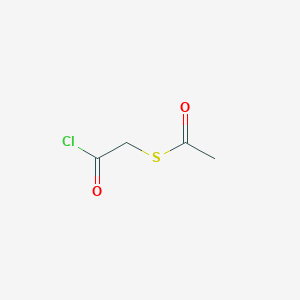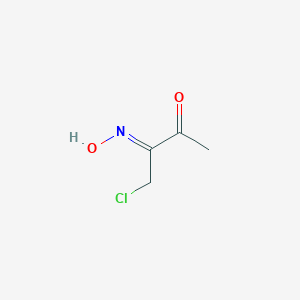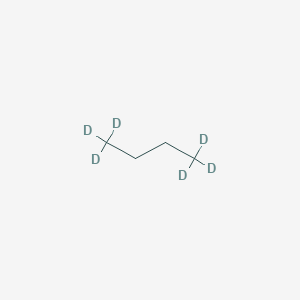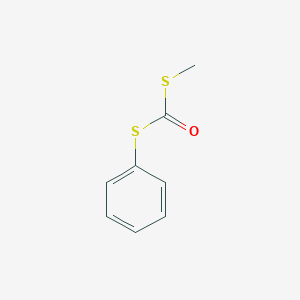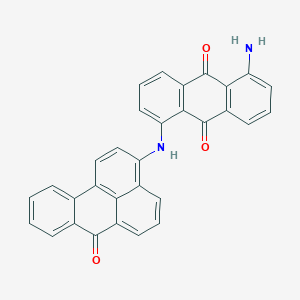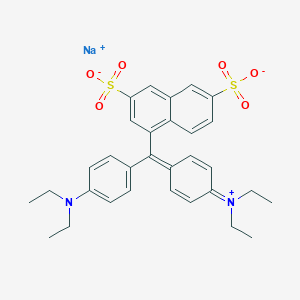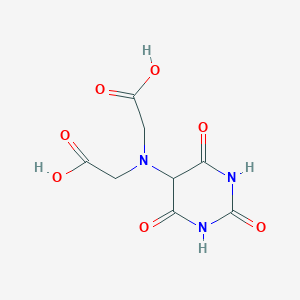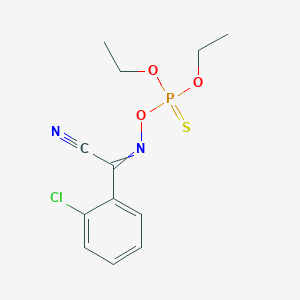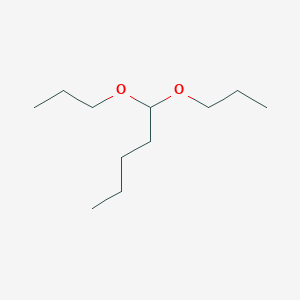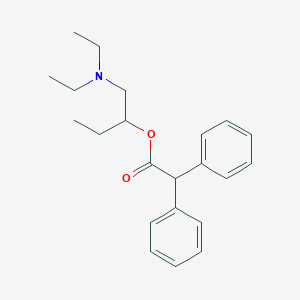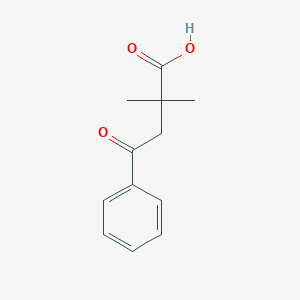
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Direct Asymmetric Hydrogenation
Zhu et al. (2010) conducted a study on the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids to give 2-hydroxy-4-arylbutanoic acids. This process was achieved with a Ru catalyst and showed promising results for the synthesis of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with high enantioselectivity (Zhu et al., 2010).
Synthesis Optimization Using Response Surface Methodology
Ahmad et al. (2011) developed a method for forming 2,2-dimethyl-4-oxo-4-phenylbutanoic acid with an optimized process involving the choice of solvent and base. This approach led to the production of pure compound in good yields (Ahmad et al., 2011).
Molecular Structure Analysis
- Polymorphic Forms: Grinev et al. (2018) discovered a new polymorph of 2,2-dimethyl-4-oxo-4-phenylbutanoic acid. This polymorph shows slight structural differences compared to known forms and contains dimers of molecules bounded by intermolecular hydrogen bonds (Grinev et al., 2018).
Chemical Reactions and Properties
- Decarboxylation Studies: Bigley and Thurman (1967) studied the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid. Their findings provide insights into the reaction mechanisms and the effect of substituents on the rate of decarboxylation (Bigley & Thurman, 1967).
Physical Properties Analysis
- Structure of Copper (II) Nitrate Complex: Landry et al. (2007) synthesized a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid. The study revealed the crystal structure and physical properties of this complex, highlighting the interactions and geometry around the copper ions (Landry et al., 2007).
Chemical Properties Analysis
- Tetrazole-Containing Derivatives: Putis et al. (2008) investigated the reactivity of 4-amino-3-phenylbutanoic acid, a related compound, for the preparation of tetrazole-containing derivatives. This study highlights the chemical reactivity and potential for derivative synthesis of compounds similar to 2,2-dimethyl-4-oxo-4-phenylbutanoic acid (Putis et al., 2008).
Aplicaciones Científicas De Investigación
- Antiviral Study
- Application : Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .
- Results : These compounds demonstrated antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin . Further modification of these amines could potentially lead to the development of new antiviral therapeutics .
-
Polymorph Study
- Application : A new polymorph of 4-oxo-4-phenylbutanoic acid was discovered . Polymorphs are different forms of a chemical compound, and studying them can provide insights into the properties and potential applications of the compound.
- Method : The new polymorph was obtained by slow evaporation from benzene . The crystal structure was analyzed using X-ray crystallography .
- Results : The new polymorph has a significantly larger cell volume compared to previously known polymorphs . This could potentially affect its physical properties and applications .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, which have a similar structure to 4-oxo-4-phenylbutanoic acid, have been found to possess various biological activities .
- Method : Various indole derivatives were synthesized and tested for their biological activities .
- Results : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that they could be used to develop new therapeutic drugs .
Direcciones Futuras
The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .
Propiedades
IUPAC Name |
2,2-dimethyl-4-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOADEDHOFTRIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341076 |
Source


|
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
CAS RN |
15116-34-4 |
Source


|
| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

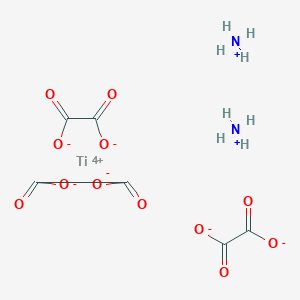
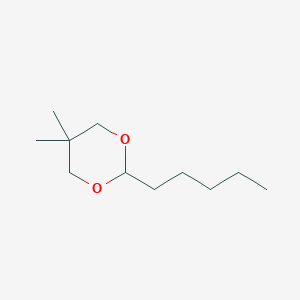
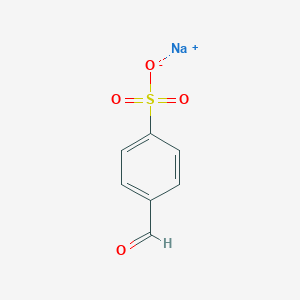
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
